
Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite
Overview
Description
Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite: is an organophosphorus compound with the molecular formula C32H51O3P . It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers. The compound is known for its ability to inhibit oxidative degradation, thereby extending the lifespan and durability of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite typically involves the reaction of 2,4-DI-tert-butyl-6-methyl phenol with ethyl phosphorodichloridite . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite can undergo oxidation to form phosphates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphorous acid and the corresponding phenol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Hydrolyzing Agents: Water, acids.
Substituting Agents: Alkyl halides, aryl halides.
Major Products Formed
Phosphates: Formed during oxidation.
Phenols: Formed during hydrolysis.
Substituted Phosphites: Formed during substitution reactions.
Scientific Research Applications
Catalytic Activity in Polymerization
Recent research has highlighted the catalytic potential of Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite in polymerization reactions. It has been utilized as a precatalyst for the polymerization of acrylonitrile, showcasing its ability to facilitate the formation of high molecular weight polymers with controlled architecture.
Reaction Type | Catalyst Used | Yield (%) |
---|---|---|
Acrylonitrile Polymerization | This compound | 97% |
Case Study: Acrylonitrile Polymerization
A detailed investigation into the use of this compound as a catalyst revealed that it could achieve high yields and molecular weights under optimized conditions. The catalytic system was prepared with a molar ratio of 1:12:12 for this compound, n-Bu2Mg, and TMEDA, resulting in efficient polymerization .
Biological Applications
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for use in agricultural applications as a biopesticide.
Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 30 µg/mL |
Case Study: Antimicrobial Efficacy
In laboratory tests, this compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. This property can be leveraged in developing safer agricultural practices by reducing reliance on conventional chemical pesticides .
Mechanism of Action
The primary mechanism by which Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite exerts its effects is through the inhibition of oxidative degradation. The compound acts as a radical scavenger, neutralizing free radicals that can cause damage to polymers and other materials. This action helps to maintain the integrity and performance of the materials over time.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- 2,6-Di-tert-butyl-4-methylphenol
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite is unique due to its specific molecular structure, which provides a balance between steric hindrance and reactivity. This balance allows it to effectively inhibit oxidative degradation while maintaining stability under various conditions. Its ability to form stable complexes with metals also enhances its utility in industrial applications.
Biological Activity
Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite (BDBM) is an organophosphorus compound recognized for its antioxidant properties and potential applications in various fields, including biology and medicine. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
BDBM has the molecular formula and is characterized by the presence of two bulky tert-butyl groups that contribute to its stability and reactivity. The compound is synthesized through the reaction of 2,4-DI-tert-butyl-6-methyl phenol with ethyl phosphorodichloridite in the presence of a base like triethylamine.
BDBM primarily functions as an antioxidant , inhibiting oxidative degradation by acting as a radical scavenger. This mechanism is crucial for protecting biological systems from oxidative stress, which can lead to cellular damage and various diseases. The compound's ability to neutralize free radicals is particularly valuable in stabilizing polymers and enhancing the durability of materials used in industrial applications .
Antioxidant Activity
Research indicates that BDBM exhibits significant antioxidant activity. It has been investigated for its protective effects against oxidative stress in biological systems, potentially mitigating damage caused by reactive oxygen species (ROS). This property is essential for applications in both food preservation and material stabilization .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated varying degrees of toxicity across different cell lines. For instance, studies show that BDBM can affect cell viability in HeLa cells with an IC50 value indicative of moderate cytotoxicity . Understanding its cytotoxic profile is critical for assessing safety in potential therapeutic applications.
Anti-inflammatory Effects
BDBM has also been studied for its anti-inflammatory properties. In vitro experiments have shown that it can modulate inflammatory cytokines, suggesting a role in reducing inflammation in biological tissues. This effect may be beneficial in treating conditions characterized by chronic inflammation .
Comparative Analysis with Similar Compounds
To contextualize BDBM's activity, it is useful to compare it with similar compounds:
Compound Name | Structure | Antioxidant Activity | Cytotoxicity | Applications |
---|---|---|---|---|
BDBM | BDBM Structure | High | Moderate | Polymer stabilization, potential drug formulation |
Tris(2,4-di-tert-butylphenyl) phosphite | Similar structure | Moderate | Low | Antioxidant in plastics |
2,6-Di-tert-butyl-4-methylphenol (BHT) | Similar structure | Very High | Low | Food preservative, cosmetic applications |
Case Studies
- Oxidative Stress Protection : A study investigated the effects of BDBM on oxidative stress markers in cultured cells. Results indicated a significant reduction in markers of lipid peroxidation when treated with BDBM compared to control groups.
- Cytotoxicity Evaluation : In research involving HeLa cells, BDBM was found to induce apoptosis at higher concentrations. This suggests potential therapeutic uses but necessitates caution regarding dosage .
- Inflammation Modulation : In RAW264.7 macrophage cell lines, BDBM treatment led to decreased expression of pro-inflammatory cytokines TNF-α and IL-6, indicating its potential use as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Bis(2,4-DI-tert-butyl-6-methyl phenyl) ethyl phosphite to improve yield and purity?
Methodological Answer:
- Factorial Design : Use a factorial experimental design to systematically vary reaction parameters (e.g., temperature, molar ratios, catalyst concentration). For example, a 2³ factorial design can identify interactions between variables .
- In-line Monitoring : Employ techniques like FTIR or HPLC to monitor reaction progress and intermediate formation in real time .
- Purification : Utilize column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate the compound, followed by recrystallization in ethanol for high purity .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ³¹P NMR to confirm the phosphite structure. For example, the ³¹P NMR signal typically appears at δ 100–120 ppm .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (C₃₂H₅₁O₃P, exact mass 538.35 g/mol) .
- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity >98% .
Q. What are the critical handling and storage protocols to prevent degradation of this phosphite compound?
Methodological Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation. Use Schlenk techniques for transfers .
- Temperature Control : Keep at –20°C in amber glass vials to avoid thermal decomposition (stable up to 150°C in inert conditions) .
- Moisture Avoidance : Use molecular sieves (3Å) in storage containers to absorb trace water .
Q. How can researchers ensure regulatory compliance when using this compound in studies involving biological or environmental systems?
Methodological Answer:
- OECD Guidelines : Follow Test No. 201 (Algae Growth Inhibition) and 211 (Daphnia Reproduction) for ecotoxicity screening .
- FDA Compliance : For food-contact applications, refer to 21 CFR §177.2280 for migration limits and safety thresholds .
- Waste Disposal : Neutralize with calcium hydroxide before incineration to avoid phosphorus release into waterways .
Advanced Research Questions
Q. What mechanistic pathways explain the thermal and oxidative degradation of this compound?
Methodological Answer:
- TGA-DSC Analysis : Perform thermogravimetric analysis under air/N₂ to identify decomposition temperatures and exothermic events (e.g., phosphite → phosphate oxidation) .
- GC-MS Post-Degradation : Identify volatile byproducts like 2,4-di-tert-butylphenol (CAS 96-76-4) and ethylene gas .
- Computational Modeling : Use DFT calculations to map free energy barriers for hydrolysis and oxidation pathways .
Q. How can contradictory data on the compound’s aquatic toxicity be resolved?
Methodological Answer:
- QSAR Modeling : Apply quantitative structure-activity relationship models to predict toxicity in lieu of scarce experimental data (e.g., LC₅₀ for fish) .
- Mesocosm Studies : Simulate environmental exposure in controlled aquatic systems to measure bioaccumulation factors (BCF) .
- Interlab Validation : Collaborate with multiple labs to standardize test protocols (e.g., ISO 6341 for Daphnia magna) .
Q. What computational strategies are effective in predicting the compound’s antioxidant efficacy in polymer matrices?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions between the phosphite and polymer chains (e.g., polyethylene) to assess radical scavenging efficiency .
- Docking Studies : Model hydrogen abstraction reactions with peroxyl radicals using Gaussian09 at the B3LYP/6-31G* level .
- In Silico Aging : Predict long-term stability by simulating UV exposure and thermal cycling in Materials Studio .
Q. How can researchers design experiments to reconcile discrepancies in reported phosphorous-31 NMR chemical shifts?
Methodological Answer:
- Internal Calibration : Use trimethyl phosphate (δ 0 ppm) or triphenyl phosphate (δ −18 ppm) as secondary references .
- Solvent Effects : Compare shifts in CDCl₃ vs. DMSO-d₆ to account for hydrogen bonding interactions .
- Variable Temperature NMR : Assess conformational flexibility impacting δ ³¹P values (e.g., rotameric equilibria) .
Q. What advanced techniques elucidate the structure-function relationship of this phosphite in stabilizing polymeric materials?
Methodological Answer:
- EPR Spectroscopy : Detect and quantify radical species in UV-irradiated polymer films containing the phosphite .
- ToF-SIMS : Map spatial distribution of the compound in polymer blends to correlate localization with antioxidant efficacy .
- Accelerated Aging Tests : Expose samples to 70°C/75% RH for 1,000 hours and measure tensile strength retention .
Properties
IUPAC Name |
bis(2,4-ditert-butyl-6-methylphenyl) ethyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51O3P/c1-16-33-36(34-27-21(2)17-23(29(4,5)6)19-25(27)31(10,11)12)35-28-22(3)18-24(30(7,8)9)20-26(28)32(13,14)15/h17-20H,16H2,1-15H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFSGHVBJCEKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OC1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C)OC2=C(C=C(C=C2C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051728 | |
Record name | Bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145650-60-8 | |
Record name | Phosphorous acid, bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145650-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,4-di-tert-butyl-6-methyl phenyl) ethyl phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145650608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous acid, bis[2,4-bis(1,1-dimethylethyl)-6-methylphenyl] ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4-di-tert-butyl-6-methylphenyl)ethyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Phosph.acid(bis(2,4-bis(1,1-dimeth.-etyl)-6-meth.fenyl)ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,4-DI-TERT-BUTYL-6-METHYL PHENYL) ETHYL PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EL3Y5QX1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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